2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Overview
Description
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the following properties:
- Synonyms : 2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
- Molecular Formula : C<sub>10</sub>H<sub>18</sub>ClNO<sub>2</sub>
- Molecular Weight : 219.71 g/mol
- MDL Number : MFCD30726208
Molecular Structure Analysis
The molecular structure of 2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride consists of a bicyclopropyl ring system with an amino group and an ethyl ester functionality. The hydrochloride salt forms due to protonation of the amino group by HCl.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : The ester group can undergo hydrolysis under acidic or basic conditions.
- Amidation : The amino group can react with carboxylic acids to form amides.
- Salt Formation : Interaction with acids (such as HCl) leads to the formation of the hydrochloride salt.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the retrieved data.
- Solubility : Solubility in various solvents (water, organic solvents) needs further exploration.
- Stability : Stability under different conditions (temperature, light, humidity) requires investigation.
Safety And Hazards
- Toxicity : The toxicity profile of this compound remains uncertain. Caution should be exercised during handling.
- Hazardous Reactions : Avoid contact with strong acids or bases.
- Safety Precautions : Follow standard laboratory safety protocols.
Future Directions
Research avenues for 2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride include:
- Biological Activity : Investigate potential biological targets or applications.
- Optimization : Optimize synthesis routes for improved yield and purity.
- Pharmacological Studies : Explore its pharmacological properties.
- Structural Modifications : Design analogs for enhanced properties.
properties
IUPAC Name |
ethyl 1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10(6-11)5-8(10)7-3-4-7;/h7-8H,2-6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVQANRUQYWFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C2CC2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.